2-(3-sulfanylcyclobutyl)acetic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-sulfanylcyclobutyl)acetic acid, mixture of diastereomers, is an organic compound characterized by the presence of a cyclobutyl ring with a sulfanyl (thiol) group and an acetic acid moiety. This compound exists as a mixture of diastereomers due to the chiral centers within its structure, leading to different spatial arrangements of the atoms that are not mirror images of each other. The presence of these diastereomers can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-sulfanylcyclobutyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Sulfanyl Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutyl ring is replaced by a thiol group.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-(3-sulfanylcyclobutyl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-(3-sulfanylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiolates or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-sulfanylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-sulfanylcyclobutyl)acetic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in biological systems.
Anti-inflammatory Effects: It may modulate inflammatory pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxyl group instead of a thiol group.
2-(3-aminocyclobutyl)acetic acid: Contains an amino group in place of the thiol group.
2-(3-methylcyclobutyl)acetic acid: Features a methyl group instead of a thiol group.
Uniqueness
2-(3-sulfanylcyclobutyl)acetic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The mixture of diastereomers also adds complexity to its behavior and applications, making it a versatile compound in various fields of research.
Properties
CAS No. |
2742660-27-9 |
---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.